N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O3/c1-16-7-8-18(12-17(16)2)21-9-10-25(30-29-21)31-11-5-6-19(15-31)26(32)28-22-13-20(27)23(33-3)14-24(22)34-4/h7-10,12-14,19H,5-6,11,15H2,1-4H3,(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZWZGSJRILNIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC(=C(C=C4OC)OC)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structure and Functional Group Variations
The compound’s pyridazine core distinguishes it from analogs with pyridine or pyrazole backbones. For example:
Substituent Effects on Physicochemical Properties
Molecular Weight and Structural Complexity
Note: Molecular weights for the target and compounds are estimated based on structural similarity to known analogs.
Pharmacological Implications
- Pyridazine vs. Pyridine/Pyrazole : The pyridazine core’s electron-deficient nature may enhance binding to ATP-binding pockets or kinases compared to pyridine/pyrazole analogs .
- Halogen Interactions: The target’s chloro-substituted aryl group mirrors SR-144528’s dichlorophenyl moiety, which is critical for cannabinoid receptor antagonism .
Preparation Methods
Pyridazine Ring Formation
The pyridazine scaffold is typically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For regioselective substitution:
- Step 1 : React 3,4-dimethylacetophenone with glyoxal to form 1,4-diketone intermediate.
- Step 2 : Cyclize with hydrazine hydrate under acidic conditions (HCl, 80°C, 6 h) to yield 6-(3,4-dimethylphenyl)pyridazin-3-amine.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–85% | |
| Purity (HPLC) | >95% |
Functionalization of Pyridazine
To introduce the amine group at position 3:
- Method : Nitration followed by reduction (Fe/HCl) or direct amination via Buchwald-Hartwig coupling.
- Optimal Conditions : Pd(OAc)₂/Xantphos catalyst, Cs₂CO₃ base, 100°C, 12 h.
Synthesis of N-(5-Chloro-2,4-dimethoxyphenyl)piperidine-3-carboxamide
Piperidine-3-carboxylic Acid Activation
Amide Coupling
React the activated ester with 5-chloro-2,4-dimethoxyaniline:
- Conditions : DMF, DIEA, RT, 24 h.
- Yield : 82%.
Final Coupling: Pyridazine-Piperidine Linkage
Nucleophilic Aromatic Substitution
- Step 1 : Deprotect the Boc group (TFA/DCM, 2 h).
- Step 2 : React the free amine with 3-chloro-6-(3,4-dimethylphenyl)pyridazine under Pd catalysis:
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 3-Chloro-pyridazine | 1.2 eq | Pd₂(dba)₃, Xantphos | 75% |
| Piperidine-amide | 1 eq | KOtBu, toluene, 110°C, 8 h |
Purification and Characterization
- Chromatography : Silica gel (EtOAc/hexane, 3:7).
- Spectroscopy :
Alternative Synthetic Routes
- Route A : Direct coupling of preformed pyridazine and piperidine fragments via Mitsunobu reaction (lower yield: 62%).
- Route B : One-pot assembly using Ugi-4CR (limited regiocontrol).
Challenges and Optimization
- Regioselectivity : Pd/Xantphos systems minimize byproducts during pyridazine amination.
- Amine Protection : Boc groups prevent side reactions during coupling.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
A methodological approach involves:
- Reagent selection : Use phosphorus oxychloride for cyclization steps and dimethylformamide (DMF) as a solvent for refluxing, as demonstrated in analogous pyridazine syntheses .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate intermediates, ensuring >95% purity .
- Yield optimization : Adjust reaction times (e.g., 12–24 hours for amide coupling) and monitor progress via TLC .
Q. How should researchers characterize the compound’s molecular structure?
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions, particularly the chloro-dimethoxyphenyl and dimethylphenyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., CHClNO) with an error margin <2 ppm .
- X-ray crystallography : Resolve 3D conformation if single crystals are obtainable, as done for structurally similar piperidine-carboxamides .
Q. What in vitro assays are suitable for preliminary biological screening?
- Kinase inhibition assays : Test against target kinases (e.g., PI3K or MAPK) using fluorescence polarization or ADP-Glo™ kits .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can researchers resolve contradictory activity data across biological assays?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Impurity analysis : Perform HPLC-MS to rule out byproducts (e.g., dechlorinated derivatives) that may interfere with results .
- Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity if fluorescence assays yield discrepancies) .
Q. What strategies enhance target selectivity in structural analogs?
- Substituent modulation : Replace the 3,4-dimethylphenyl group with electron-withdrawing groups (e.g., -CF) to reduce off-target interactions, as seen in triazolopyridazine derivatives .
- Scaffold hopping : Integrate a thiadiazole ring (as in ) to alter steric and electronic profiles while retaining piperidine-carboxamide pharmacophores .
Q. How can computational modeling guide SAR studies?
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses against target proteins (e.g., dopamine D receptor) based on the compound’s 3D structure .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
Q. What methods validate the compound’s metabolic stability?
- Microsomal incubation : Use human liver microsomes (HLMs) with NADPH cofactor, quantifying parent compound degradation via LC-MS/MS over 60 minutes .
- CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthesis?
Q. What statistical approaches are recommended for dose-response studies?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC values with 95% confidence intervals .
- Bootstrap resampling : Assess robustness of IC estimates by generating 10,000 synthetic datasets .
Advanced Structural and Functional Insights
Q. How can cryo-EM or crystallography elucidate binding mechanisms?
- Co-crystallization : Soak the compound into protein crystals (e.g., kinase domains) at 10–20 mM concentrations and resolve structures at ≤2.5 Å resolution .
- Cryo-EM grids : Use graphene oxide supports to improve particle distribution for low-abundance targets .
Q. What in silico tools predict toxicity and ADMET profiles?
- ADMET Predictor™ : Estimate permeability (e.g., Caco-2 P) and hERG inhibition risks .
- ProTox-II : Predict organ toxicity (e.g., hepatotoxicity) based on structural alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
